
4-(3-Chloro-4-methylphenyl)phenol
Übersicht
Beschreibung
“4-(3-Chloro-4-methylphenyl)phenol” is an organic compound that belongs to the class of monochlorinated m-cresol . It is also known as 4-Chloro-3-methylphenol, Chlorocresol, or p-Chloro-m-cresol . It appears as a pinkish to white crystalline solid with a phenolic odor .
Molecular Structure Analysis
The molecular formula of “4-(3-Chloro-4-methylphenyl)phenol” is C7H7ClO . The InChI string is InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 . The Canonical SMILES string is CC1=C(C=CC(=C1)O)Cl .
Physical And Chemical Properties Analysis
“4-(3-Chloro-4-methylphenyl)phenol” has a molecular weight of 142.58 g/mol . It has a melting point of 64-66 °C . It is soluble in aqueous base .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-(3-Chloro-4-methylphenyl)phenol derivatives have been synthesized and characterized in various studies. For instance, novel ON donor Schiff bases were synthesized, involving variants of phenol, and characterized using different spectroscopic and analytical techniques. These compounds showed potential biological activities and were evaluated for their interaction with DNA, indicating their potential as anticancer agents (Shabbir et al., 2016). Similarly, other research involved the synthesis and characterization of compounds like 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol, highlighting their potential applications in biological fields (Palreddy et al., 2015).
Biological Evaluation
The biological activity of these compounds has been a significant focus, with studies exploring their antimicrobial, anticancer, and enzyme inhibitory activities. For example, synthesized aminophenol derivatives exhibited broad-spectrum antimicrobial activities and significant enzyme inhibitory properties, suggesting their potential in medical applications (Rafique et al., 2022). Other studies have also demonstrated the anticancer potential of synthesized Schiff bases, indicating their promise in developing novel therapeutic agents (Uddin et al., 2020).
Environmental Applications
Some derivatives of 4-(3-Chloro-4-methylphenyl)phenol have been used in environmental studies. For example, the oxidative transformation of chlorophene by manganese oxides was investigated, showing how these compounds undergo chemical transformations in environmental contexts (Zhang & Huang, 2003). Additionally, the determination of phenolic compounds, including 4-chloro-3-methylphenol, in aquatic samples has been developed, underlining the importance of monitoring these compounds in environmental health (Bolz et al., 2000).
Chemical Analysis and Sensing
The use of 4-(3-Chloro-4-methylphenyl)phenol derivatives in chemical analysis and sensing has also been explored. An example is the development of an automated voltammetric "electronic tongue" for the simultaneous determination of phenolic compounds, showcasing the advancements in analytical techniques (Gutés et al., 2005). Additionally, novel fluoride chemosensors containing phenol hydroxyl groups have been reported, highlighting the utility of these compounds in developing new sensory materials (Ma et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSYNGNKSHPQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683509 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)phenol | |
CAS RN |
191724-14-8 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)
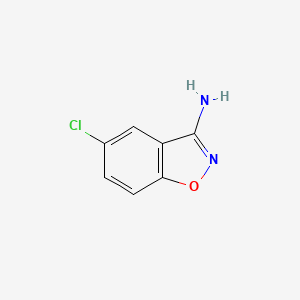
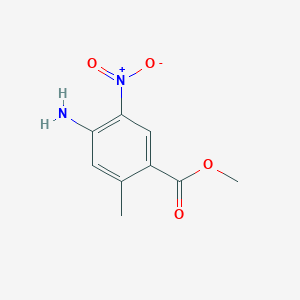
![3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1422060.png)
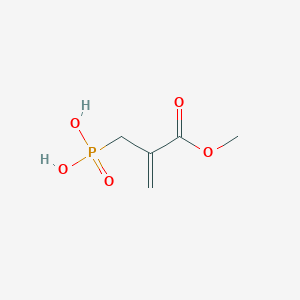
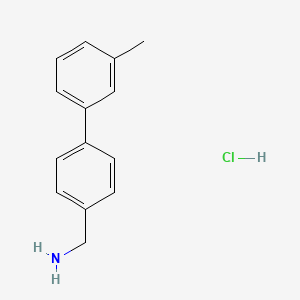
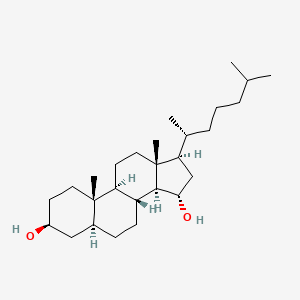
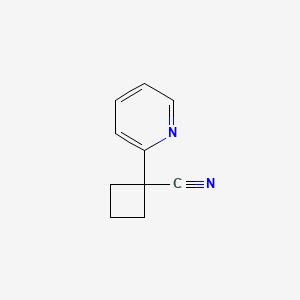
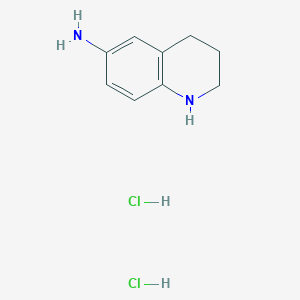
![1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1422069.png)
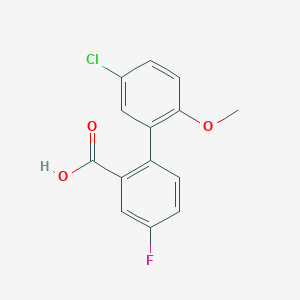
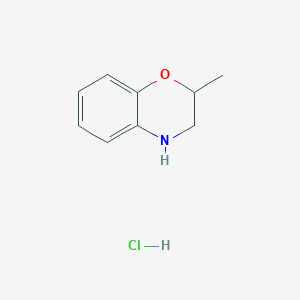
![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)